

Physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

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Technical Data Sheet: (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

An In-depth Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. It includes key quantitative data, detailed experimental protocols for property determination and synthesis, and visualizations of relevant chemical workflows.

Compound Identification

(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is a fluorinated aromatic alcohol. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science.

Identifier	Value
IUPAC Name	[4-[4-(trifluoromethyl)phenyl]phenyl]methanol[1]
CAS Number	457889-46-2[1]
Molecular Formula	C ₁₄ H ₁₁ F ₃ O[1][2]
Molecular Weight	252.23 g/mol [1][2][3]
InChIKey	YCVFDTRUBSFXSA-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F[1]

Physical and Chemical Properties

The compound is a stable solid under standard conditions. Its high melting point is characteristic of rigid biphenyl structures.

Property	Value
Melting Point	147-149 °C[3]
Appearance	White to off-white solid[3]
Boiling Point	Experimental data not readily available.
pKa	Experimental data not readily available.
Solubility	Limited solubility in water; more readily soluble in organic solvents like ethanol, methanol, and ethers.[4]
Storage	Store at room temperature, sealed in a dry environment.[3]

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected characteristics based on its structure are outlined below.

Technique	Expected Characteristics
^1H NMR	Aromatic protons (in the 7-8 ppm range), a singlet for the benzylic methylene protons ($-\text{CH}_2-$), and a broad singlet for the hydroxyl proton ($-\text{OH}$).
^{13}C NMR	Signals for aromatic carbons, the benzylic carbon ($\sim 60\text{-}70$ ppm), and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
^{19}F NMR	A sharp singlet corresponding to the $-\text{CF}_3$ group.
IR Spectroscopy	A broad absorption band for the O-H stretch (around $3200\text{-}3600\text{ cm}^{-1}$), C-H stretches (aromatic and aliphatic), C=C aromatic stretches (around $1400\text{-}1600\text{ cm}^{-1}$), and strong C-F stretching bands (around $1100\text{-}1300\text{ cm}^{-1}$).

Experimental Protocols

The following sections detail generalized but robust methods for the determination of key physical properties and a specific protocol for the synthesis of the title compound.

Melting Point Determination (Capillary Method)

A standard and reliable method for determining the melting point of a crystalline solid.

- **Sample Preparation:** A small amount of the dry, crystalline **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Thomas-Hoover Uni-Melt or similar device).
- **Measurement:** The sample is heated at a controlled rate (initially rapid, then $\sim 1\text{-}2\text{ }^\circ\text{C}$ per minute near the expected melting point).

- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

Qualitative Solubility Test

This protocol provides a general assessment of the compound's solubility in various solvents.

- **Sample Preparation:** Approximately 10-20 mg of the compound is placed into a small test tube.
- **Solvent Addition:** The solvent to be tested (e.g., water, ethanol, DMSO, dichloromethane) is added dropwise (typically starting with 0.5 mL).
- **Observation:** The mixture is agitated or vortexed for 1-2 minutes. The sample is visually inspected for dissolution.
- **Classification:** The solubility is classified as "soluble" (no solid remains), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble" (no visible change).

Synthesis via Reduction

A documented method for synthesizing **(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol** involves the reduction of its corresponding carboxylic acid.^[3]

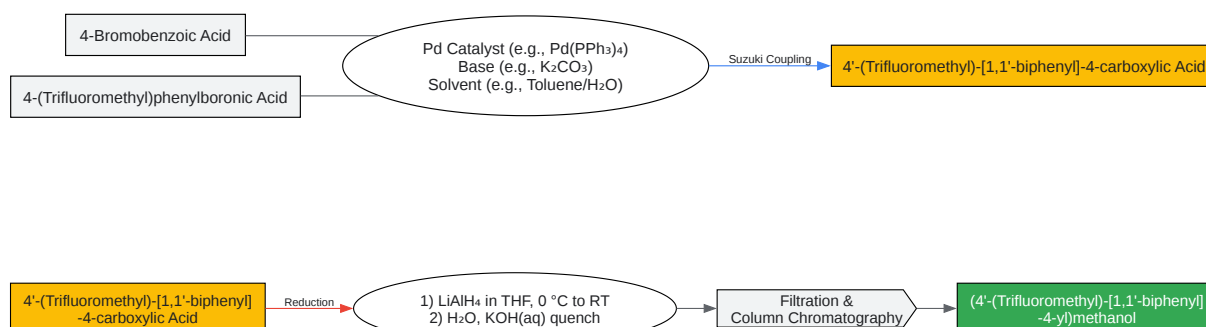
- **Reaction Setup:** Lithium aluminum hydride (LiAlH_4 , 2.0 M solution in THF, 6.00 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.
- **Addition of Precursor:** A solution of 4'-[4-(trifluoromethyl)phenyl]benzoic acid (1.5 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred LiAlH_4 solution.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred for 4 hours.
- **Work-up and Quenching:** The reaction is cooled back to 0 °C. Water (0.23 mL), 3.0 M potassium hydroxide (KOH) solution (0.23 mL), and finally more water (0.77 mL) are added

sequentially and slowly to quench the excess LiAlH_4 . The mixture is stirred at $0\text{ }^\circ\text{C}$ for an additional hour.

- Isolation: The resulting solid residue is removed by filtration. The organic phase is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography to yield the final compound.[3]

Visualizations: Synthesis Workflows

The synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol typically involves the creation of the biphenyl backbone followed by functional group modification.



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- To cite this document: BenchChem. [Physical properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b1322072#physical-properties-of-4-trifluoromethyl-1-1-biphenyl-4-yl-methanol>]

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